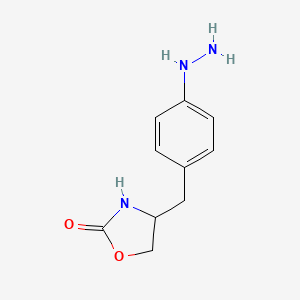

4-(4-Hydrazinobenzyl)-2-oxazolidinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBEGPKQKEJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938001 | |

| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171550-12-2 | |

| Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Hydrazinobenzyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydrazinobenzyl)-2-oxazolidinone is a synthetic compound belonging to the oxazolidinone class. While many oxazolidinones are recognized for their antibacterial properties through the inhibition of protein synthesis, the primary pharmacological activity identified for this specific molecule is as a serotonin 5-HT1D receptor agonist.[1][2][3][4] It is also a well-documented key intermediate and a known impurity in the synthesis of Zolmitriptan, a medication used for the acute treatment of migraines.[5][6][7][8][9] This guide delineates the mechanism of action of this compound based on its classification as a 5-HT1D receptor agonist, details the associated signaling pathways, and provides representative experimental protocols for the characterization of such compounds.

Introduction

This compound, with its characteristic oxazolidinone core, has been identified in the scientific literature primarily in two contexts: as a synthetic precursor to the anti-migraine drug Zolmitriptan and as a serotonin 5-HT1D receptor agonist.[1][2][5][7] This latter activity defines its mechanism of action and potential physiological effects. The 5-HT1D receptor is a subtype of the G protein-coupled serotonin receptor family and is a significant target in the development of therapeutics for migraine headaches. This document provides a comprehensive overview of the mechanism of action, based on its agonistic activity at the 5-HT1D receptor.

Primary Mechanism of Action: 5-HT1D Receptor Agonism

As a 5-HT1D receptor agonist, this compound is presumed to mimic the action of the endogenous neurotransmitter serotonin (5-hydroxytryptamine) at this specific receptor subtype. The 5-HT1D receptors are predominantly located in the central nervous system and on cranial blood vessels. The therapeutic effect of 5-HT1D agonists in the context of migraines is attributed to two main actions:

-

Cranial Vasoconstriction: Agonism at 5-HT1D receptors on the smooth muscle cells of intracranial arteries leads to vasoconstriction. This counteracts the painful vasodilation of cerebral blood vessels that is characteristic of a migraine attack.

-

Inhibition of Neuropeptide Release: These receptors are also found on the presynaptic terminals of the trigeminal nerve. Their activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), neurokinin A, and substance P. This action reduces neurogenic inflammation and pain signaling.

Signaling Pathway

The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of inhibitory G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated G protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately results in the modulation of downstream cellular functions, including smooth muscle contraction and the inhibition of neurotransmitter release.

Quantitative Data

| Parameter | Value | Units | Assay Type | Reference |

| 5-HT1D Binding Affinity (Ki) | Data not available | nM | Radioligand Binding Assay | Buckingham et al., 1995 |

| 5-HT1D Functional Potency (EC50) | Data not available | nM | cAMP Accumulation Assay | Buckingham et al., 1995 |

| Selectivity vs. 5-HT1B (Ki ratio) | Data not available | - | Radioligand Binding Assay | Buckingham et al., 1995 |

Note: The table above is a template. Specific values for this compound are not available in the searched resources.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a standard methodology for characterizing a compound's activity at the 5-HT1D receptor is a radioligand binding assay.

Representative Protocol: 5-HT1D Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1D receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT1D receptor.

-

Radioligand: [3H]-GR125743 (a known high-affinity 5-HT1D antagonist).

-

Test compound: this compound.

-

Non-specific binding control: Serotonin or another suitable 5-HT1D ligand at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd value, and either the test compound at various concentrations, the buffer alone (for total binding), or the non-specific binding control.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The available evidence strongly indicates that the primary mechanism of action of this compound is as a serotonin 5-HT1D receptor agonist. This activity is consistent with its role as a precursor to the anti-migraine drug Zolmitriptan. Its mechanism involves coupling to inhibitory Gi/o proteins, leading to a reduction in intracellular cAMP levels. This cascade results in therapeutic effects such as cranial vasoconstriction and the inhibition of pro-inflammatory neuropeptide release. While specific quantitative pharmacological data for this compound are not widely published, its classification provides a solid framework for understanding its biological activity. Further research would be necessary to fully quantify its potency and selectivity at the 5-HT1D receptor and to explore any potential secondary mechanisms of action.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. US8143417B2 - Method for the preparation of zolmitriptan - Google Patents [patents.google.com]

- 6. A METHOD FOR THE PREPARATION OF ZOLMITRIPTAN - Patent 2118095 [data.epo.org]

- 7. US9006453B2 - Process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 8. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Chemical and physical properties of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Hydrazinobenzyl)-2-oxazolidinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The oxazolidinone core is a well-established pharmacophore, most notably found in a class of antibiotics that inhibit bacterial protein synthesis. The incorporation of a hydrazinobenzyl moiety at the 4-position introduces a versatile functional group that can be readily modified, allowing for the exploration of a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of this compound, with a particular focus on its (S)-enantiomer.

Chemical and Physical Properties

The properties of this compound can vary depending on its stereochemistry and whether it is in its free base or salt form. The (S)-enantiomer and its hydrochloride salt are the most commonly cited forms in the literature. Enantiomers share identical physical properties such as melting point and solubility, but differ in their interaction with plane-polarized light. Racemic mixtures, containing equal amounts of both enantiomers, may have different physical properties compared to the pure enantiomers[1][2][3].

Table 1: Physicochemical Properties of this compound Variants

| Property | This compound (Racemic) | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride |

| CAS Number | 171550-12-2[4] | 187975-62-8[4][5] | 139264-57-6[6][7] |

| Molecular Formula | C₁₀H₁₃N₃O₂[4] | C₁₀H₁₃N₃O₂[5] | C₁₀H₁₄ClN₃O₂[6][7] |

| Molecular Weight | 207.23 g/mol [4][5] | 207.23 g/mol [5] | 243.69 g/mol [6][7] |

| Appearance | Not specified | Not specified | Light Beige to Beige Solid |

| Melting Point | 107-111 °C[4] | Not specified | 183-185°C |

| Boiling Point | 519°C (predicted)[4] | Not specified | Not specified |

| Density | 1.318 g/cm³ (predicted)[4] | Not specified | Not specified |

| pKa | 12.65 ± 0.40 (predicted)[4] | Not specified | Not specified |

| Water Solubility | 0.58 g/L at 25 °C (predicted)[4] | Not specified | Not specified |

| Solubility | Not specified | Not specified | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) |

| Stability | Not specified | Not specified | Hygroscopic |

Experimental Protocols

Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

A key precursor for the synthesis of the title compound is (S)-4-(4-aminobenzyl)-2-oxazolidinone. A common synthetic route involves the diazotization of the amino group followed by reduction to the hydrazine. The following is a general experimental protocol derived from established synthetic methodologies.

Step 1: Diazotization of (S)-4-(4-aminobenzyl)-2-oxazolidinone

-

Dissolution: Dissolve (S)-4-(4-aminobenzyl)-2-oxazolidinone in a suitable acidic aqueous medium, such as a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the solution to a temperature between 0-5 °C in an ice bath. Maintaining a low temperature is critical to ensure the stability of the diazonium salt.

-

Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature should be carefully monitored and maintained below 5 °C during the addition.

-

Stirring: Stir the reaction mixture for approximately 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt to the Hydrazine

-

Preparation of Reducing Agent: In a separate vessel, prepare a chilled aqueous solution of a suitable reducing agent, such as sodium sulfite or stannous chloride.

-

Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution to the chilled reducing agent solution. The temperature should be maintained below 10 °C during this addition.

-

Reaction Progression: After the addition is complete, stir the resulting mixture for a period of time, allowing for the reduction of the diazonium group to the hydrazine.

-

Work-up and Isolation: The reaction mixture is then typically worked up by adjusting the pH, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

Antibacterial Activity of Oxazolidinones

The oxazolidinone class of compounds are known for their antibacterial properties, primarily against Gram-positive bacteria. They act as protein synthesis inhibitors by targeting an early stage of this process[8].

The mechanism involves the binding of the oxazolidinone molecule to the 50S ribosomal subunit[8][9]. This interaction prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, it is believed to interfere with the binding of the initiator fMet-tRNA to the P-site of the ribosome[8]. By blocking this step, the synthesis of bacterial proteins is halted, leading to a bacteriostatic effect.

Serotonin 5-HT1D Receptor Agonism

(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride has been identified as a serotonin 5-HT1D receptor agonist[6][10]. The 5-HT1D receptor is a subtype of the serotonin receptor family and is a G protein-coupled receptor (GPCR)[11][12].

Activation of the 5-HT1D receptor by an agonist like this compound initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation, the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[13]. This reduction in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors. Additionally, activation of the 5-HT1D receptor can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which plays a role in cell proliferation and differentiation[13]. Agonists of the 5-HT1D receptor, such as the triptan class of drugs, are used in the treatment of migraines, where their mechanism is thought to involve vasoconstriction of cerebral blood vessels and inhibition of the release of pro-inflammatory neuropeptides[14].

Conclusion

References

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | Benchchem [benchchem.com]

- 5. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]

- 12. 5-HT1D receptor - Wikipedia [en.wikipedia.org]

- 13. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride, a valuable intermediate in pharmaceutical research, noted for its activity as a serotonin 5HTID-receptor agonist.[1][2] This document details the chemical reactions, experimental protocols, and quantitative data associated with its preparation, aimed at providing researchers and drug development professionals with a thorough understanding of the synthetic process.

Synthesis Pathway Overview

The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride is a multi-step process that begins with the preparation of a key chiral intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone. This intermediate is then converted to the final product through a two-step diazotization and reduction sequence.

The overall synthesis can be divided into two primary stages:

-

Stage 1: Synthesis of the Key Intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone. This stage involves the reduction of a nitro group on a phenylalaninol derivative, followed by a cyclization reaction to form the oxazolidinone ring.

-

Stage 2: Conversion to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride. This stage involves the transformation of the primary aromatic amine of the intermediate into a hydrazine group via a diazonium salt, followed by hydrochloride salt formation.

Below is a graphical representation of the synthesis pathway.

Figure 1: Overall synthesis pathway for (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis.

Stage 1: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone

This stage focuses on the preparation of the crucial chiral intermediate.

Step 1.1: Reduction of (S)-2-Amino-3-(4-nitrophenyl)propanol

The initial step involves the reduction of the nitro group of the starting material to a primary amine.

-

Method A: Catalytic Hydrogenation

-

A methanolic solution of (S)-2-Amino-3-(4-nitrophenyl)propanol is charged into a reactor.

-

5% Palladium on carbon (Pd/C) catalyst is added.

-

The mixture is hydrogenated under approximately 60 psi of hydrogen pressure at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the catalyst is filtered off through a filter aid and washed with methanol.

-

The methanol is distilled off under vacuum.

-

The residue is treated with a mixture of ethyl acetate and n-hexane and cooled to 10°C for about 2 hours to induce crystallization.

-

The product, (S)-2-Amino-3-(4-aminophenyl)propanol, is collected by filtration, washed with n-hexane, and dried under vacuum at approximately 50°C.

-

-

Method B: Reduction with Iron

-

(S)-2-Amino-3-(4-nitrophenyl)propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid are charged into a reactor at room temperature.

-

The reaction mixture is refluxed for three hours.

-

After cooling to room temperature, the iron is filtered off through a filter aid and washed thoroughly with 95% ethanol.

-

The ethanol is completely distilled off under vacuum to yield (S)-2-amino-3-(4-aminophenyl)propanol.[3]

-

Step 1.2: Cyclization to form (S)-4-(4-aminobenzyl)-2-oxazolidinone

The resulting amino alcohol is then cyclized to form the oxazolidinone ring.

-

(S)-2-Amino-3-(4-aminophenyl)propanol, diethyl carbonate, and potassium carbonate are charged into a reactor.

-

The mixture is heated to 135°C, and ethanol is distilled off from the reaction mass over a period of 2.5 hours.

-

After cooling the reaction mass to room temperature, methanol is added, and the salts are filtered through a filter aid and washed with methanol.

-

The filtered methanol is completely distilled off under vacuum.

-

Isopropanol is added to the residue to precipitate the product.

-

The product, (S)-4-(4-aminobenzyl)-2-oxazolidinone, is filtered, washed with isopropanol, and dried under vacuum at 50°C.[3]

Stage 2: Conversion to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride

This stage details the transformation of the amino group to the final hydrazine hydrochloride.

Step 2.1: Diazotization of (S)-4-(4-aminobenzyl)-2-oxazolidinone

The primary aromatic amine is converted to a diazonium salt.

-

(S)-4-(4-aminobenzyl)-2-oxazolidinone is suspended in water and cooled to -5°C to 0°C in an ice-salt bath.

-

Concentrated hydrochloric acid is added to the suspension.[4]

-

A solution of sodium nitrite in water is added slowly, maintaining the temperature between -5°C and 0°C.[4]

-

The reaction mixture is stirred for approximately 45 minutes at this temperature. The completion of the diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and a positive test for nitrous acid using starch-iodide paper.[2]

Step 2.2: Reduction of the Diazonium Salt to Hydrazine

The diazonium salt intermediate is reduced to the corresponding hydrazine.

-

Method A: Reduction with Stannous Chloride

-

A solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution from the previous step is added portion-wise to the stannous chloride solution, keeping the temperature low.

-

The reaction mixture is stirred until the reduction is complete. The resulting hydrazine may precipitate as a salt.

-

The product is collected by filtration, washed, and can be purified by recrystallization.

-

-

Method B: Reduction with Triphenylphosphine

-

A solution of triphenylphosphine in a mixture of methanol and diethyl ether is prepared and cooled to 5°C to 10°C.

-

The diazonium salt solution is added lot-wise to the triphenylphosphine solution at this temperature.

-

The reaction mixture is stirred at room temperature for about 8 hours.

-

Water, methanol, and concentrated HCl are added to the reaction mass.

-

The resulting solution is heated to reflux and maintained for 4 hours to hydrolyze the intermediate phosphonium salt.

-

The product, (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride, can then be isolated and purified.

-

Step 2.3: Purification and Salt Formation

If the free base of the hydrazine is isolated, it can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol, followed by crystallization.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis pathway.

| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |

| 1.1: Reduction | (S)-2-Amino-3-(4-nitrophenyl)propanol | (S)-2-Amino-3-(4-aminophenyl)propanol | H₂, 5% Pd/C, Methanol, RT, 60 psi | 89.5% | 99% (HPLC) | [3] |

| 1.2: Cyclization | (S)-2-Amino-3-(4-aminophenyl)propanol | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | Diethyl carbonate, K₂CO₃, 135°C | 76.7% | - | [3] |

| 2.1: Diazotization | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | Diazonium Salt Intermediate | NaNO₂, HCl, H₂O, -5°C to 0°C | - | In-situ use | [4] |

| 2.2: Reduction to Hydrazine | Diazonium Salt Intermediate | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | SnCl₂/HCl or PPh₃ then HCl/reflux | - | - | |

| Overall (Stage 1) | (S)-2-Amino-3-(4-nitrophenyl)propanol | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | - | ~68.7% | >95% | [3][5] |

Note: Yields and purities for the diazotization and subsequent reduction to the final product are not explicitly detailed in the referenced literature and may vary based on the specific conditions and purification methods employed.

Physicochemical and Spectroscopic Data

Intermediate: (S)-4-(4-Aminobenzyl)-2-oxazolidinone

-

CAS Number: 152305-23-2[6]

-

Molecular Formula: C₁₀H₁₂N₂O₂[6]

-

Molecular Weight: 192.21 g/mol [6]

-

Appearance: Solid[7]

-

Melting Point: 107-111 °C[7]

-

¹³C NMR: Spectral data available in public databases.[6]

-

IR Spectra: Spectral data available in public databases.[6]

Final Product: (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride

-

CAS Number: 139264-57-6[8]

-

Molecular Formula: C₁₀H₁₄ClN₃O₂[8]

-

Molecular Weight: 243.69 g/mol [9]

-

Appearance: Neat[1]

-

Stability: Hygroscopic[1]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the synthesis and the logical relationships between the key steps.

Figure 2: Experimental workflow for the synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride.

Figure 3: Logical relationship between key intermediates and reactions.

This guide provides a detailed framework for the synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride. Researchers should consult the primary literature for further details and adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. allindianpatents.com [allindianpatents.com]

- 4. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. (S)-4-(4-Aminobenzyl)oxazolidin-2-one | C10H12N2O2 | CID 7099156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-4-(4-Aminobenzyl)-2(1H)-oxazolidinone 97 152305-23-2 [sigmaaldrich.com]

- 8. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride [lgcstandards.com]

- 9. scbt.com [scbt.com]

Biological activity of oxazolidinone derivatives.

An In-depth Technical Guide on the Biological Activity of Oxazolidinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazolidinones are a class of synthetic, heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Initially developed for their potent antibacterial properties, their therapeutic potential has expanded to include monoamine oxidase (MAO) inhibition and anticancer activities.[1][2] Linezolid, the first clinically approved oxazolidinone, established a new class of antibiotics effective against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3] Their unique mechanism of action, which involves the early stages of bacterial protein synthesis, minimizes cross-resistance with other antibiotic classes.[4][5] Beyond their antibacterial effects, certain oxazolidinone derivatives exhibit inhibitory activity against monoamine oxidase, an enzyme crucial in neurotransmitter metabolism, leading to research into their potential as antidepressants.[1][6] More recently, studies have revealed the antiproliferative effects of novel oxazolidinone compounds against various cancer cell lines, operating through mechanisms such as apoptosis induction and cell cycle arrest.[7][8] This guide provides a comprehensive overview of the primary biological activities of oxazolidinone derivatives, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Antibacterial Activity

Oxazolidinones are renowned for their efficacy against a broad spectrum of multidrug-resistant Gram-positive pathogens.[4] Their primary mechanism involves the inhibition of bacterial protein synthesis at the initiation phase, a mode of action distinct from other ribosome-targeting antibiotics.[9][10]

Mechanism of Action: Inhibition of Protein Synthesis

Oxazolidinones exert their bacteriostatic effect—and in some cases, bactericidal effect against species like Streptococcus pneumoniae—by targeting the bacterial ribosome.[11] They selectively bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][3][4] This binding event prevents the formation of the functional 70S initiation complex, which is a crucial step involving the 30S ribosomal subunit, mRNA, and initiator N-formylmethionyl-tRNA (fMet-tRNA).[12][13][14] By interfering with the correct positioning of the fMet-tRNA in the P-site, oxazolidinones block the first step of translation, thereby halting protein synthesis before it can begin.[15] This unique mechanism is responsible for the lack of cross-resistance with other classes of protein synthesis inhibitors.[10]

References

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. upload.orthobullets.com [upload.orthobullets.com]

- 15. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Hydrazinobenzyl)-2-oxazolidinone: Structural Analogues and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-hydrazinobenzyl)-2-oxazolidinone, a chiral scaffold with significant potential in drug discovery. This document details its primary known biological activity as a serotonin 5-HT1D receptor agonist, a target implicated in migraine therapy. Furthermore, recognizing the inherent reactivity of the hydrazine moiety and the established pharmacological profile of the oxazolidinone core, this guide explores the landscape of its structural analogues and derivatives, with a particular focus on their potential as monoamine oxidase (MAO) inhibitors. Included are detailed experimental protocols for the synthesis of the core structure and for key biological assays, alongside a structured presentation of quantitative data to facilitate structure-activity relationship (SAR) analysis. This whitepaper aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the this compound framework.

Core Compound: (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a chiral heterocyclic compound featuring a central 2-oxazolidinone ring substituted at the 4-position with a benzyl group, which in turn is functionalized with a hydrazine group at the para-position. The stereochemistry at the C4 position of the oxazolidinone ring is crucial for its biological activity.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 187975-62-8 (for (S)-isomer) |

| Hydrochloride CAS | 139264-57-6 (for (S)-isomer hydrochloride) |

| Appearance | Brown Solid |

Primary Biological Activity: Serotonin 5-HT1D Receptor Agonism

(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride is recognized as a serotonin 5-HT1D receptor agonist[1]. The 5-HT1D receptor is a subtype of the serotonin receptor family and is a well-established target for the treatment of acute migraine. Agonists of this receptor are believed to mediate their therapeutic effect through vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.

Structural Analogues and Derivatives

The this compound scaffold offers multiple avenues for structural modification to explore and optimize biological activity. Key areas for derivatization include the hydrazine moiety, the aromatic ring, and the oxazolidinone core itself.

Hydrazine Derivatives: Hydrazones

The hydrazine group is readily condensed with various aldehydes and ketones to form hydrazones. This derivatization is a facile method to introduce a wide range of substituents, thereby modulating the compound's steric and electronic properties. Hydrazones are known to possess a broad spectrum of biological activities, making this a promising route for lead optimization.

Monoamine Oxidase (MAO) Inhibition

The oxazolidinone core is a known pharmacophore for monoamine oxidase inhibitors. For instance, the antibiotic linezolid exhibits weak, reversible, non-selective MAO inhibitory activity. Given the presence of the hydrazine group, a functionality often associated with MAO inhibition, derivatives of this compound are prime candidates for investigation as MAO-A or MAO-B inhibitors. Selective MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease, while selective MAO-A inhibitors have applications as antidepressants.

Structure-Activity Relationship (SAR) Insights for MAO Inhibition

Based on studies of related oxazolidinone and hydrazone derivatives, the following SAR trends for MAO inhibition can be inferred:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the benzyl ring can significantly influence both the potency and selectivity of MAO inhibition. Electron-withdrawing or electron-donating groups can alter the electronic environment of the pharmacophore and its interaction with the enzyme's active site.

-

Hydrazone Substituents: For hydrazone derivatives, the nature of the aldehyde or ketone-derived substituent will critically impact activity. Bulky or aromatic substituents can enhance binding through additional hydrophobic or pi-stacking interactions within the active site of MAO-A or MAO-B.

-

Oxazolidinone Modifications: While the 2-oxazolidinone core is often retained, modifications at the N3 and C5 positions can be explored, although these may also impact the primary 5-HT1D receptor activity.

Quantitative Data for Analogues and Derivatives

The following tables summarize the MAO inhibitory activity of representative hydrazone and oxazolidinone derivatives from the literature to guide future design efforts.

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected Hydrazone Derivatives

| Compound ID | R Group on Hydrazone | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

| ACH10 | 4-Fluorobenzylidene | > 100 | 0.14 | > 714 | [2] |

| ACH14 | 2,4-Difluorobenzylidene | 19.57 | 0.15 | 130.5 | [2] |

| ACH13 | 2-Fluorobenzylidene | 11.60 | 0.18 | 64.4 | [2] |

| ACH3 | 4-Chlorobenzylidene | > 100 | 0.22 | > 454 | [2] |

| ISB1 | Isatin-derived | > 10 | 0.124 | > 80.6 | |

| ISFB1 | 5-Fluoro-isatin derived | 0.678 | 0.135 | 5.02 |

Table 2: MAO-A and MAO-B Inhibitory Activity of Selected Oxazolidinone Derivatives

| Compound ID | Key Structural Features | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

| S5 | Pyridazinobenzylpiperidine derivative | 3.857 | 0.203 | 19.0 | [3] |

| S16 | Pyridazinobenzylpiperidine derivative with 2-CN substitution | > 10 | 0.979 | - | [3] |

| 55a | Pyrrolo[3,4-f]indole-5,7-dione derivative | - | 0.124 | - | |

| 55b | Pyrrolo[3,4-f]indole-5,7-dione derivative | - | 0.082 | - | |

| 55c | Pyrrolo[3,4-f]indole-5,7-dione derivative | - | 0.104 | - |

Experimental Protocols

Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

A plausible synthetic route to the core compound involves the stereoselective synthesis of the chiral oxazolidinone ring, followed by the introduction of the hydrazinobenzyl moiety. A common strategy is to start from a chiral precursor like 4-nitro-L-phenylalanine.

Workflow for Synthesis:

Caption: Synthetic workflow for the core compound.

Step 1: Reduction of 4-Nitro-L-phenylalanine to (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol

-

To a solution of 4-nitro-L-phenylalanine in an appropriate solvent (e.g., THF), a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until completion, monitored by TLC.

-

The reaction is quenched, and the product is isolated and purified by standard procedures.

Step 2: Cyclization to (S)-4-(4-Nitrobenzyl)-2-oxazolidinone

-

The resulting amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

-

A phosgene equivalent, such as triphosgene or carbonyldiimidazole, is added in the presence of a base (e.g., triethylamine) at low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until cyclization is complete.

-

The product is isolated and purified, typically by column chromatography.

Step 3: Reduction of the Nitro Group to (S)-4-(4-Aminobenzyl)-2-oxazolidinone

-

(S)-4-(4-Nitrobenzyl)-2-oxazolidinone is dissolved in a solvent like ethanol or methanol.

-

A catalyst, such as palladium on carbon (Pd/C), is added.

-

The mixture is subjected to hydrogenation with hydrogen gas or treated with a reducing agent like hydrazine hydrate.

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield the aniline derivative.

Step 4: Conversion to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

-

The aniline derivative is dissolved in an acidic aqueous solution (e.g., HCl).

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

The diazonium salt solution is then treated with a reducing agent, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂), to reduce the diazonium group to a hydrazine.

-

The product is isolated by filtration or extraction and purified by recrystallization.

Radioligand Binding Assay for 5-HT1D Receptor Affinity

This protocol outlines a general method for determining the binding affinity of test compounds for the 5-HT1D receptor using a competitive radioligand binding assay.

Workflow for 5-HT1D Binding Assay:

Caption: Workflow for 5-HT1D receptor binding assay.

-

Materials:

-

Cell membranes expressing the human 5-HT1D receptor.

-

Radioligand (e.g., [³H]5-carboxamidotryptamine, [³H]5-CT).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

-

Add the receptor membrane preparation to initiate the binding reaction.

-

For non-specific binding determination, a separate set of wells will contain the radioligand, membranes, and a high concentration of a known 5-HT1D ligand.

-

Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value (the equilibrium dissociation constant of the test compound) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general fluorometric method for determining the inhibitory activity of test compounds against MAO-A and MAO-B.

Workflow for MAO Inhibition Assay:

Caption: Workflow for MAO inhibition assay.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or p-tyramine).

-

A suitable fluorescent probe that detects H₂O₂ production (e.g., Amplex Red).

-

Horseradish peroxidase (HRP).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Test compounds dissolved in DMSO.

-

Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls.

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer, HRP, the fluorescent probe, and varying concentrations of the test compound.

-

Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a short period (e.g., 15 minutes) at 37 °C.

-

Initiate the reaction by adding the MAO substrate.

-

Incubate the plate at 37 °C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction from the change in fluorescence over time.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Signaling Pathways and Logical Relationships

5-HT1D Receptor Signaling Pathway

The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Caption: Simplified 5-HT1D receptor signaling cascade.

Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), ultimately resulting in the cellular response associated with 5-HT1D receptor activation.

MAO-B Inhibition in Parkinson's Disease

In the context of Parkinson's disease, the inhibition of MAO-B in the brain is a key therapeutic strategy.

Caption: Rationale for MAO-B inhibition in Parkinson's.

MAO-B is one of the primary enzymes responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, the breakdown of dopamine is reduced, leading to an increase in its synaptic concentration. This enhanced dopaminergic neurotransmission helps to alleviate the motor symptoms of Parkinson's disease.

Conclusion and Future Directions

This compound represents a valuable starting point for the development of novel therapeutic agents. Its established activity as a 5-HT1D receptor agonist makes it a person of interest for migraine treatment. The true potential of this scaffold, however, may lie in the exploration of its derivatives, particularly as MAO inhibitors. The inherent reactivity of the hydrazine moiety allows for the straightforward synthesis of diverse chemical libraries.

Future research should focus on:

-

Quantitative Biological Evaluation: A thorough characterization of the 5-HT1D receptor binding affinity and functional activity of the core compound is paramount.

-

Systematic SAR Studies: The synthesis and biological evaluation of a focused library of derivatives will be crucial to elucidate the structure-activity relationships for both 5-HT receptor subtypes and MAO-A/B inhibition.

-

Selectivity Profiling: Determining the selectivity of new analogues against a panel of related receptors and enzymes is essential for developing compounds with a favorable safety profile.

-

In Vivo Efficacy: Promising candidates should be advanced to in vivo models of migraine and neurodegenerative diseases to assess their therapeutic potential.

This technical guide provides the foundational knowledge and experimental framework to facilitate these future investigations, with the ultimate goal of translating the potential of the this compound scaffold into novel and effective therapeutics.

References

In Vitro Profile of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the predicted in vitro activities of the synthetic compound 4-(4-Hydrazinobenzyl)-2-oxazolidinone. Due to the limited publicly available data on this specific molecule, this document extrapolates its likely biological functions based on the well-documented activities of its core chemical moieties: the oxazolidinone ring and the hydrazinobenzyl group. The guide outlines expected mechanisms of action, proposes relevant experimental protocols, and visualizes the associated biological pathways and screening workflows.

Predicted Biological Activities and Mechanisms of Action

The chemical structure of this compound suggests a dual-action profile, combining antibacterial and potential neurological activity.

Antibacterial Activity (Oxazolidinone Core)

The 2-oxazolidinone core is the defining feature of a class of synthetic antibiotics that are effective against a wide range of Gram-positive bacteria.[1][2] This includes clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci.[2]

The mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[3] This occurs at a very early stage of translation, specifically by preventing the formation of the initiation complex.[3] The oxazolidinone molecule binds to the 50S ribosomal subunit, which is a critical component of the bacterial ribosome.[2] This binding action interferes with the proper positioning of the initiator-tRNA, thereby halting the translation process before it can begin.[3]

Caption: Oxazolidinone Mechanism of Action

Monoamine Oxidase (MAO) Inhibition (Hydrazinobenzyl Moiety)

The presence of a hydrazine group (-NHNH2) in the molecule is a strong indicator of potential monoamine oxidase (MAO) inhibitory activity.[4] Hydrazine and its derivatives are classical, often irreversible, inhibitors of MAO enzymes.[4] MAOs are a family of enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[5]

Inhibition of MAO-A is associated with antidepressant effects, while inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[5] Substituted hydrazines can act as either reversible or irreversible inhibitors.[4] The specific nature of inhibition by this compound would need to be determined experimentally.

Proposed In Vitro Experimental Protocols

To validate the predicted biological activities of this compound, a series of in vitro assays are proposed.

Assessment of Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of Gram-positive bacteria.

Protocol: Broth Microdilution Assay

-

Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including Staphylococcus aureus (including MRSA strains), Enterococcus faecalis (including VRE strains), and Streptococcus pneumoniae, should be used.

-

Inoculum Preparation: Bacterial cultures are grown to a specific optical density, then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate to achieve a range of concentrations.

-

Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

Assessment of Monoamine Oxidase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human MAO-A and MAO-B isoforms.

Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A non-fluorescent substrate that is converted into a highly fluorescent product by MAO activity is employed (e.g., Amplex Red).

-

Compound Preparation: Serial dilutions of this compound are prepared in an appropriate buffer.

-

Assay Procedure:

-

The compound dilutions are pre-incubated with the MAO-A or MAO-B enzyme in a 96-well plate.

-

The reaction is initiated by adding the fluorometric substrate.

-

The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a plate reader.

-

-

Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation (Hypothetical)

The following tables are examples of how quantitative data from the proposed experiments could be structured. The values presented are for illustrative purposes only.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 2 |

| Methicillin-Resistant S. aureus (MRSA) BAA-1717 | 4 |

| Enterococcus faecalis ATCC 29212 | 2 |

| Vancomycin-Resistant E. faecalis (VRE) ATCC 51299 | 2 |

| Streptococcus pneumoniae ATCC 49619 | 1 |

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound

| Enzyme Isoform | IC50 (µM) |

| Human MAO-A | 15.2 |

| Human MAO-B | 0.8 |

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

Caption: In Vitro Screening Workflow

Conclusion

While direct experimental evidence for the biological activity of this compound is not currently available in the public domain, its chemical structure strongly suggests a dual-action profile. The oxazolidinone core implies antibacterial activity through the inhibition of protein synthesis, a mechanism well-established for this class of antibiotics. The hydrazinobenzyl moiety points towards the potential for monoamine oxidase inhibition, a property common to many hydrazine derivatives. The experimental protocols and workflows outlined in this guide provide a robust framework for the in vitro characterization of this compound, enabling a thorough investigation of its predicted therapeutic potential. Further research is necessary to validate these hypotheses and to determine the specific pharmacological properties of this molecule.

References

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinone antibacterial agents: a critical review [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 4-(4-Hydrazinobenzyl)-2-oxazolidinone: A Serotonin 5-HT1D Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 4-(4-Hydrazinobenzyl)-2-oxazolidinone. This compound emerged from research in the mid-1990s as a potent and selective serotonin 5-HT1D receptor agonist, a class of compounds investigated for the acute treatment of migraine. This document details its chemical properties, the synthetic pathways developed for its preparation, and the pharmacological assays used to characterize its biological activity. Quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The oxazolidinone chemical scaffold is a versatile structure in medicinal chemistry, famously leading to the development of the linezolid class of antibiotics.[1] However, the therapeutic potential of oxazolidinone derivatives extends beyond antibacterial agents. In the early 1990s, intensive research was focused on the development of selective agonists for the serotonin 5-HT1D receptor, driven by the success of sumatriptan in the treatment of migraine headaches.[2] It was within this context that this compound was identified as a novel and potent ligand for this receptor.

Discovery and Historical Context

The discovery of this compound is documented in a 1995 publication in the Journal of Medicinal Chemistry by a team of scientists led by R. C. Glen.[2] This research was part of a broader effort to design and synthesize novel 5-substituted tryptamine analogs with improved oral bioavailability and pharmacokinetic profiles for the treatment of migraine.[2] The team employed computer-aided design to develop a pharmacophore model for 5-HT1D receptor agonists, which guided the synthesis of a series of compounds, including the subject of this guide.

The development of this compound was rooted in the understanding that activation of 5-HT1D receptors on trigeminal nerves could inhibit the release of vasoactive neuropeptides, a key mechanism in the pathophysiology of migraine.[3] The oxazolidinone moiety was explored as a novel substituent that could confer desirable pharmacological properties.

Physicochemical Properties

The fundamental physicochemical properties of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone and its commonly used hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | [4] |

| Molecular Formula | C10H13N3O2 | [4] |

| Molecular Weight | 207.23 g/mol | [4] |

| CAS Number | 187975-62-8 (free base) | [5] |

| Hydrochloride Salt | ||

| Chemical Name | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | [4] |

| Molecular Formula | C10H14ClN3O2 | [4] |

| Molecular Weight | 243.69 g/mol | [4] |

| CAS Number | 139264-57-6 | [4] |

Experimental Protocols

Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone was reported as part of a larger synthetic effort. While the specific, detailed protocol for this exact molecule is embedded within the broader study, a general synthetic route can be inferred from the procedures for analogous compounds described in the 1995 paper and other literature on oxazolidinone synthesis.[2][6] The synthesis likely proceeds through the formation of a key intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone, followed by diazotization and reduction to the hydrazine.

General Synthetic Scheme:

Caption: General synthetic workflow for this compound.

Detailed Steps (Generalized):

-

Preparation of (S)-4-(4-Aminobenzyl)-2-oxazolidinone: This intermediate is typically synthesized starting from L-4-nitrophenylalanine. The amino group is protected, and the nitro group is reduced to an amine. The resulting amino alcohol is then cyclized to form the oxazolidinone ring, followed by deprotection.

-

Diazotization: The (S)-4-(4-aminobenzyl)-2-oxazolidinone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

-

Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid.

-

Purification: The final product is purified by standard laboratory techniques such as chromatography and/or recrystallization.

Radioligand Binding Assay for 5-HT1D Receptor

The affinity of this compound for the 5-HT1D receptor was determined using a radioligand binding assay. This is a standard technique in pharmacology to measure the interaction of a ligand with its receptor.[7][8]

Materials:

-

Membrane preparations from cells expressing the human 5-HT1D receptor.

-

Radioligand: [³H]5-HT (5-hydroxytryptamine).

-

Assay buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, and 0.1% ascorbic acid.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1D agonist (e.g., 5-carboxamidotryptamine).

-

Test compound: this compound in various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the receptor-containing membranes with a fixed concentration of [³H]5-HT and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for the 5-HT1D receptor radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase

The agonist activity of this compound at the 5-HT1D receptor was assessed by its ability to inhibit the formation of cyclic AMP (cAMP). The 5-HT1D receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylate cyclase.[9][10]

Materials:

-

Cells expressing the human 5-HT1D receptor.

-

Forskolin (an activator of adenylate cyclase).

-

Test compound: this compound in various concentrations.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Analyze the data to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax).

Quantitative Data

The following table summarizes the reported pharmacological data for this compound at the human 5-HT1D receptor.

| Assay | Parameter | Value | Reference |

| Radioligand Binding | Ki (nM) | [Data not publicly available] | [2] |

| Functional Assay | pEC₅₀ | [Data not publicly available] | [2] |

| Functional Assay | Emax (%) | [Data not publicly available] | [2] |

Signaling Pathway

As a 5-HT1D receptor agonist, this compound initiates an intracellular signaling cascade characteristic of Gi/o-coupled G-protein coupled receptors (GPCRs).

Caption: 5-HT1D receptor signaling pathway activated by an agonist.

Conclusion

This compound represents a noteworthy example of rational drug design from the 1990s, targeting the serotonergic system for the potential treatment of migraine. Its discovery highlights the utility of the oxazolidinone scaffold beyond its well-known antibacterial applications. While this compound itself did not progress to clinical use, the research surrounding it contributed to a deeper understanding of the structure-activity relationships of 5-HT1D receptor agonists. This technical guide has provided a consolidated overview of its history, synthesis, and pharmacological evaluation, serving as a valuable resource for researchers in medicinal chemistry and drug discovery. Further investigation into the specific quantitative data from the original publication would provide a more complete picture of its pharmacological profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | Benchchem [benchchem.com]

- 6. Oxazolidinone synthesis [organic-chemistry.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Hydrazinobenzyl)-2-oxazolidinone and its Synonyms

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of 4-(4-Hydrazinobenzyl)-2-oxazolidinone, a key chemical intermediate. This document will cover its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in significant signaling pathways.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. The nomenclature can vary based on stereochemistry and whether it is in its free base or salt form. A comprehensive list of synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Synonym | CAS Number | Molecular Formula | Notes |

| This compound | 171550-12-2 | C₁₀H₁₃N₃O₂ | Racemic mixture or unspecified stereochemistry.[1] |

| (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | 187975-62-8 | C₁₀H₁₃N₃O₂ | (S)-enantiomer, free base.[2] |

| (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | Hydrochloride salt of the (S)-enantiomer.[3][4][5] |

| (S)-4-(4-Hydrazinobenzyl)-1,3-oxazolidin-2-one Hydrochloride | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | An alternative name for the hydrochloride salt.[3][6] |

| (S)-4-[(4-Hydrazinophenyl)methyl]-2-oxazolidinone | Not specified | C₁₀H₁₃N₃O₂ | IUPAC-style name for the (S)-enantiomer.[3] |

| (4S)-4-[(4-Hydrazinylphenyl)methyl]-2-oxazolidinone Hydrochloride | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | IUPAC-style name for the hydrochloride salt.[3] |

| Zolmitriptan Impurity 1 | 139264-57-6 | C₁₀H₁₄ClN₃O₂ | Designation as an impurity in the synthesis of Zolmitriptan.[4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt. These properties are crucial for handling, formulation, and analytical method development.

| Property | Value | Form |

| Molecular Weight | 207.23 g/mol | Free Base[1] |

| Molecular Weight | 243.69 g/mol | Hydrochloride Salt[3][4][5] |

| Appearance | Brown Solid | (S)-enantiomer, free base[2] |

| Appearance | Light Beige to Beige Solid | (S)-enantiomer, hydrochloride salt[4] |

| Melting Point | 107-111 °C | Unspecified form[1] |

| Melting Point | 183-185 °C | (S)-enantiomer, hydrochloride salt[4] |

| Water Solubility | 0.58 g/L (at 25 °C) | Unspecified form[1] |

| pKa (Predicted) | 12.65 ± 0.40 | Unspecified form[1] |

| Storage Temperature | 2-8°C, Refrigerator | (S)-enantiomer, free base[2] |

| Stability | Hygroscopic | (S)-enantiomer, hydrochloride salt[4] |

Experimental Protocols

This compound is a pivotal intermediate in the synthesis of the anti-migraine drug Zolmitriptan. The following protocols are derived from patented industrial syntheses and research articles.

Synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride

This synthesis involves a two-step process starting from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one: diazotization followed by reduction.

Step 1: Diazotization of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one

-

In a reaction vessel, prepare a mixture of (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one (100 g) and concentrated hydrochloric acid (250 ml) in water (500 ml).[7]

-

Cool the mixture to a temperature between -5°C and 10°C.[7]

-

Slowly add a 50% aqueous solution of sodium nitrite (46 g) to the cooled mixture, ensuring the temperature is maintained within the specified range.[7]

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).[7]

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, dissolve stannous chloride dihydrate (420 g) in concentrated hydrochloric acid (500 ml) and water (544 ml).[7]

-

Cool this solution to a temperature between -15°C and 10°C.[7]

-

Add the previously prepared diazonium salt solution to the cooled stannous chloride solution.[7]

-

Once the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC), adjust the pH of the reaction mass to a range of 2.0 to 6.0 by adding an aqueous sodium hydroxide solution.[7]

-

Cool and filter the reaction mass to separate the solid product.[7]

-

The resulting solid, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one, can be suspended in isopropanol and treated with hydrogen chloride at reflux temperature to yield the hydrochloride salt.[7]

Purification

The crude product can be purified by recrystallization. A common method involves dissolving the crude material in a suitable solvent mixture, such as isopropanol and n-heptane, followed by crystallization. The optimal solvent ratio and temperature profile should be determined empirically to maximize yield and purity.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

An HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product. A typical reversed-phase HPLC method for oxazolidinone derivatives would involve:

-

Column: A C18 column (e.g., Atlantis dC18, 150 x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.[8]

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

This method would be suitable for separating this compound from starting materials and by-products.

Role in Signaling Pathways

This compound is a precursor to Zolmitriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine. The hydrazino group of the molecule is key to the formation of the indole ring structure of Zolmitriptan through Fischer indole synthesis. As a serotonin 5-HT1D receptor agonist itself, this compound is believed to exert its effects through pathways similar to other triptans.[4]

The activation of 5-HT1B and 5-HT1D receptors by Zolmitriptan leads to three primary therapeutic actions:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on the smooth muscle cells of cranial blood vessels causes them to constrict, counteracting the vasodilation associated with migraine attacks.

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP), Substance P, and neurokinin A. This reduces neurogenic inflammation and pain transmission.

-

Inhibition of Nociceptive Neurotransmission: Triptans are also thought to act centrally by inhibiting pain signal transmission within the trigeminal nucleus caudalis in the brainstem.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one to (S)-4-(4-hydrazinobenzyl)-2-oxazolidinone hydrochloride.

Caption: Synthetic pathway to (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone HCl.

Signaling Pathway of 5-HT1B/1D Receptor Agonists

This diagram depicts the mechanism of action of triptans, the class of drugs to which the derivative of the title compound, Zolmitriptan, belongs.

Caption: Signaling pathway of 5-HT1B/1D receptor agonists in migraine treatment.

References

- 1. This compound | 171550-12-2 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride | 139264-57-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone Hydrochloride [lgcstandards.com]

- 7. EP2751098B1 - An improved process for preparation of zolmitriptan - Google Patents [patents.google.com]

- 8. HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is a critical chiral intermediate in the synthesis of advanced pharmaceutical agents. Its primary significance lies in its role as a precursor for the development of serotonin 5-HT1D receptor agonists, a class of drugs pivotal in the treatment of migraines and other neurological conditions. The oxazolidinone core is a well-established pharmacophore, and the hydrazine functional group offers a versatile handle for further molecular elaboration in drug discovery programs. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its mechanism of action as a 5-HT1D receptor agonist.

Chemical and Physical Properties

(S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone is most commonly handled as its hydrochloride salt to improve stability. The key identifiers and properties are summarized below.

| Property | Value | Citations |

| Chemical Name | (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone | |

| Synonyms | (S)-4-(4-Hydrazinylbenzyl)oxazolidin-2-one, (4S)-4-[(4-Hydrazinylphenyl)methyl]-2-Oxazolidinone | |

| CAS Number (Free Base) | 187975-62-8 | |

| CAS Number (HCl Salt) | 139264-57-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₃N₃O₂ (Free Base) C₁₀H₁₄ClN₃O₂ (HCl Salt) | [1][2][4] |

| Molecular Weight | 207.23 g/mol (Free Base) 243.69 g/mol (HCl Salt) | [1][2][4] |

| Applications | Intermediate in the synthesis of Zolmitriptan, Serotonin 5-HT1D receptor agonist for anti-migraine drug development. | [3][4] |

Experimental Protocols: Synthesis

The synthesis of (S)-4-(4-Hydrazinobenzyl)-2-oxazolidinone hydrochloride is typically achieved via a two-step process starting from (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one. The following protocol is a composite of methodologies described in the scientific and patent literature.[1][2][3][5][6]

Workflow for Synthesis

Detailed Methodology

Step 1: Diazotization of (S)-4-(4-Aminobenzyl)-1,3-oxazolidin-2-one

-

Charge a reaction vessel with deionized water and concentrated hydrochloric acid.

-

Cool the acidic solution to a temperature between -5°C and 0°C.

-

Add (S)-4-(4-Aminobenzyl)-l,3-oxazolidine-2-one to the cooled solution while stirring.[5]

-

In a separate vessel, prepare a solution of sodium nitrite in deionized water.

-

Slowly add the sodium nitrite solution to the suspension of the starting material, maintaining the temperature between -5°C and 0°C to form the diazonium salt in situ.[5]

-

Continue stirring the reaction mixture for approximately 1 hour at this temperature.[5]

Step 2: Reduction of the Diazonium Salt

-

In a separate, cooled vessel (-15°C to -10°C), prepare a solution of stannous chloride in concentrated hydrochloric acid.[5]

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution, ensuring the temperature is maintained below -10°C.[5] This is a highly exothermic reaction that requires careful control of the addition rate.

-

After the addition is complete, allow the reaction mixture to stir for a specified period while maintaining the low temperature.

Step 3: Isolation and Purification

-

After the reaction is complete, carefully adjust the pH of the reaction mixture. Initial adjustment to a pH between 2 and 6 may be performed, followed by filtration.[6]

-

The pH of the filtrate is then further adjusted to a range of 6.0 to 10.0 using an aqueous sodium hydroxide solution.[2][3]

-

This pH adjustment precipitates the free base of the hydrazine intermediate.

-

The solid product is collected by filtration, washed with water, and optionally an organic solvent like dichloromethane.[2][3]

-